molecular formula C6H12N2O2 B140305 (S)-methyl hexahydropyridazine-3-carboxylate CAS No. 138323-07-6

(S)-methyl hexahydropyridazine-3-carboxylate

Cat. No. B140305
M. Wt: 144.17 g/mol
InChI Key: GAUFSAOOPHWSRO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-methyl hexahydropyridazine-3-carboxylate is a derivative of pyridazine carboxylic acid. It is related to compounds that have been synthesized for their potential biological activities and as components of various peptides. The compound is of interest due to its stereochemistry and potential for forming specific intermolecular interactions.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the stereoselective synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid, a cyclic α-amino acid, was successfully achieved . This compound is at the center of antrimycins, which are of significant interest. Additionally, the enantioselective synthesis of a hydroxylated analog, (3S, 4S)-4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid, has been reported, where the control of stereochemistry was accomplished using chiral ruthenium catalysts .

Molecular Structure Analysis

The molecular structure of (S)-methyl hexahydropyridazine-3-carboxylate would be expected to exhibit specific stereochemistry at its chiral centers. The related compounds show that the presence of stereogenic centers can be controlled through enantioselective synthesis, which is crucial for the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactions involving pyridazine carboxylic acid derivatives can include tautomerism, as seen in methylated 6-hydroxypyridazine-3-carboxylic acid and its 4,5-dihydro analogs . These compounds exist in equilibrium between lactam and lactim tautomers, which influences their reactivity and the synthesis of their derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, methylation affects intermolecular interactions and lipophilicity, as studied in methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids . The formation of CH⋯O hydrogen bonds and the crystallization behavior, such as the formation of hydrates, are notable characteristics that can affect the solubility and stability of these compounds .

Scientific Research Applications

Role in Pediatric Brain Tumors

Research has highlighted the significance of certain chemical compounds in treating pediatric brain tumors, such as temozolomide, a DNA-methylating agent demonstrating antitumor activity. Temozolomide's ability to cross the blood-brain barrier suggests a potential research interest in similar compounds that can be orally administered and possess high bioavailability for treating brain tumors (Barone et al., 2006).

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, is identified as a key building block chemical for synthesizing various value-added chemicals. Its derivatives are utilized in drug synthesis, showcasing flexibility and diversity due to its carbonyl and carboxyl functional groups. This indicates the potential of (S)-methyl hexahydropyridazine-3-carboxylate in similar applications, given its chemical structure might offer comparable versatility in pharmaceutical synthesis (Zhang et al., 2021).

Antiviral and Antimicrobial Properties

Studies on phenothiazines reveal their antiviral and antimicrobial properties, including activity against antibiotic-resistant Mycobacterium tuberculosis. This underscores the potential research interest in exploring (S)-methyl hexahydropyridazine-3-carboxylate for similar bioactivities, especially in the context of developing new antimicrobial agents with unique mechanisms of action (Otręba et al., 2020).

Application in Epigenetic Cancer Therapies

The reversible nature of epimutations in cancer suggests the utility of small-molecule inhibitors, such as DNA methyltransferase inhibitors, in novel cancer therapy strategies. This highlights the potential for compounds like (S)-methyl hexahydropyridazine-3-carboxylate to be researched for their efficacy in epigenetic modifications and cancer treatment (Lyko & Brown, 2005).

Antioxidant Activity Analysis

The critical role of antioxidants in medicine and pharmacy prompts research into various methods to determine antioxidant activity. This area of study could benefit from exploring compounds with potential antioxidant properties, such as (S)-methyl hexahydropyridazine-3-carboxylate, to understand their mechanisms and applications in health-related fields (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards of a compound refer to how it might be harmful to humans or the environment. For “(S)-methyl hexahydropyridazine-3-carboxylate”, specific safety information is not available4. However, general precautions should always be taken when handling chemicals, including using personal protective equipment and working in a well-ventilated area.


Future Directions

As for the future directions, it’s hard to predict without specific context. The use and study of this compound could potentially be expanded in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties and applications.


Please note that this analysis is based on the limited information available and might not be comprehensive. For a more detailed and accurate analysis, consultation with a chemist or relevant expert is recommended.


properties

IUPAC Name

methyl (3S)-diazinane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUFSAOOPHWSRO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCNN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl hexahydropyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.